Methyleneoxirane

Description

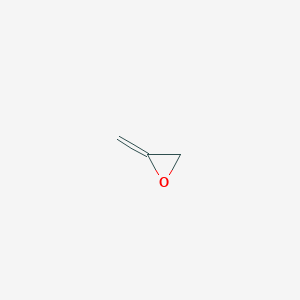

Methyleneoxirane (C₃H₄O) is a strained three-membered cyclic ether (epoxide) featuring an oxygen atom and a methylene group within its ring structure. It is a high-energy isomer of cyclopropanone and oxyallyl intermediates, as demonstrated in computational studies examining their relative stabilities . Unlike cyclopropanone, which is stabilized by conjugation between the carbonyl group and the cyclopropane ring, this compound adopts a less stable configuration due to the absence of such resonance stabilization. This compound is primarily of theoretical and synthetic interest, particularly in studies exploring the interconversion of strained organic intermediates and their reactivity in oxygen insertion reactions .

Key properties include:

- Molecular formula: C₃H₄O

- Molecular weight: 56.06 g/mol

- Structure: A three-membered ring with one oxygen and one methylene group.

Its instability limits direct applications, though it serves as a model system for understanding epoxide reactivity and ring-strain effects.

Properties

CAS No. |

40079-14-9 |

|---|---|

Molecular Formula |

C3H4O |

Molecular Weight |

56.06 g/mol |

IUPAC Name |

2-methylideneoxirane |

InChI |

InChI=1S/C3H4O/c1-3-2-4-3/h1-2H2 |

InChI Key |

AAEZMHSWRQVQEK-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CO1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of Three-Membered Ring Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Stability (Relative Energy) | Key Features |

|---|---|---|---|---|

| Methyleneoxirane | C₃H₄O | 56.06 | Higher energy isomer | Epoxide with methylene group |

| Cyclopropanone | C₃H₄O | 56.06 | Most stable isomer | Conjugated cyclopropane-ketone |

| Ethylene Oxide | C₂H₄O | 44.05 | Moderately stable | Simplest epoxide, industrial use |

| Dimethyl Dioxirane | C₃H₆O₂ | 74.08 | Highly reactive | Strong oxidant, explosive |

Key Insights :

- This compound vs. Cyclopropanone: Cyclopropanone is ~20 kcal/mol more stable than this compound due to conjugation between the carbonyl and cyclopropane ring, which mitigates ring strain .

- This compound vs. Ethylene Oxide : Ethylene oxide (C₂H₄O) lacks the methylene group, making it less sterically strained. It is widely used as a sterilizing agent and precursor to glycols, whereas this compound’s instability restricts practical applications .

- This compound vs. Dioxiranes: Dimethyl dioxirane (C₃H₆O₂) is a powerful oxidant capable of oxygen insertion into C–H bonds, but it is explosive and handled in dilute solutions.

Epoxides (Oxiranes):

- Ethylene Oxide : Undergoes nucleophilic ring-opening reactions to form alcohols, glycols, and polymers. Its high reactivity is exploited in the production of surfactants and plastics .

- Substituted Oxiranes :

- 2-(4-Methylphenyl)oxirane (C₉H₁₀O): Aromatic substituents enhance stability and direct regioselectivity in ring-opening reactions. Used in polymer crosslinking .

- 2-[[(2-Ethylhexyl)oxy]methyl]oxirane (C₁₁H₂₂O₂): Bulky substituents reduce reactivity, making it suitable as a plasticizer or stabilizer in polymer formulations .

- This compound: Its high ring strain facilitates unique reactivity, such as participation in [2+1] cycloadditions or rearrangements to oxyallyl intermediates.

Cyclic Ketones and Dioxiranes:

- Cyclopropanone: Stable due to conjugation; used as a precursor to cyclopropane derivatives in medicinal chemistry.

- Dimethyl Dioxirane : A selective oxidant in organic synthesis (e.g., epoxidation of alkenes), but its instability necessitates cautious handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.